Product packaging for L-Tyrosyl-L-threonyl-L-lysine(Cat. No.:CAS No. 168971-88-8)

L-Tyrosyl-L-threonyl-L-lysine

Cat. No.: B176712
CAS No.: 168971-88-8
M. Wt: 410.5 g/mol
InChI Key: CLEGSEJVGBYZBJ-MEYUZBJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosyl-L-threonyl-L-lysine is a custom synthetic tripeptide composed of the amino acids L-Tyrosine, L-Threonine, and L-Lysine, provided for research and development purposes. This sequence is of potential interest in biochemical research, particularly in the study of peptide structure and function, substrate specificity for enzymes like kinases, and amino acid transport mechanisms. The constituent amino acids are well-characterized: L-Lysine is an essential, basic amino acid critical for proteinogenesis, cross-linking in structural proteins, and fatty acid metabolism . L-Tyrosine, a precursor to key neurotransmitters and hormones, and L-Threonine, an essential amino acid, often serve as sites for post-translational modifications such as phosphorylation and glycosylation . Researchers can leverage this tripeptide as a model compound or building block for more complex molecular constructs. It is supplied with detailed analytical documentation to ensure identity and purity. This compound is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N4O6 B176712 L-Tyrosyl-L-threonyl-L-lysine CAS No. 168971-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(18(27)22-15(19(28)29)4-2-3-9-20)23-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEGSEJVGBYZBJ-MEYUZBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation of L Tyrosyl L Threonyl L Lysine

Primary Sequence Analysis and Confirmation

The primary structure of a peptide is its linear sequence of amino acid residues. For L-Tyrosyl-L-threonyl-L-lysine, the sequence consists of L-Tyrosine at the N-terminus, followed by L-Threonine, and L-Lysine at the C-terminus. This sequence is denoted as Tyr-Thr-Lys or YTK using the three-letter and one-letter codes, respectively.

Confirmation of this primary structure is a critical first step in its characterization. This is typically achieved through a combination of mass spectrometry and amino acid analysis. sci-hub.se Electrospray ionization mass spectrometry (ESI-MS) is used to determine the accurate molecular weight of the peptide, which can be compared against the theoretical value calculated from its atomic composition (C₁₉H₃₀N₄O₆). Further confirmation is obtained using tandem mass spectrometry (MS/MS), where the peptide is fragmented in the gas phase. The resulting fragmentation pattern provides data on the mass of individual residues, allowing for the verification of the precise amino acid order. sci-hub.se Additionally, amino acid analysis following acid hydrolysis can be performed to confirm the stoichiometry of the constituent amino acids.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 7408621.

Property Value
Molecular Formula C₁₉H₃₀N₄O₆
Molecular Weight 410.5 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

| Canonical SMILES | CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)O |

Conformational Analysis and Dynamics

While the primary sequence is linear, the peptide exists in a variety of three-dimensional shapes, or conformations, in solution. As a short and flexible peptide, Tyr-Thr-Lys is not expected to have a single, rigid structure but rather to exist as an ensemble of rapidly interconverting conformers. acs.org The study of these conformations and their dynamics is crucial for understanding its potential biological interactions.

Spectroscopic techniques are invaluable for probing the conformational properties of peptides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. nih.gov For a flexible tripeptide like Tyr-Thr-Lys, NMR can provide insights into the average conformational preferences. nih.govnih.gov

A typical analysis involves a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). COSY and TOCSY experiments are used to assign the proton resonances to specific amino acid residues in the sequence. The key experiment for conformational analysis is NOESY, which detects protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensities of NOESY cross-peaks provide distance restraints that are used to build a model of the peptide's structure. rsc.org

For Tyr-Thr-Lys, specific NMR signals would be analyzed:

Tyrosine (Tyr): The aromatic protons on the phenol (B47542) side chain provide distinct signals and potential NOEs that can define its orientation.

Threonine (Thr): The chemical shifts of the α- and β-protons are sensitive to the backbone conformation.

Lysine (B10760008) (Lys): The long, flexible aliphatic side chain will have characteristic signals, and their potential lack of strong NOEs to other residues would confirm its conformational freedom.

Because small peptides are highly flexible, the observed NMR parameters are an average over many different conformations. Therefore, the structural information derived often represents a conformational ensemble rather than a single static structure. nih.gov

Table 2: NMR Parameters for Peptide Conformational Analysis

NMR Experiment Information Gained Relevance to Tyr-Thr-Lys
COSY/TOCSY Identifies proton spin systems within each amino acid residue. Allows unambiguous assignment of all proton signals for Tyr, Thr, and Lys.
NOESY/ROESY Measures through-space correlations between protons close in proximity (<5Å). Provides distance restraints to define the average spatial arrangement of the residues. rsc.org
Chemical Shifts (¹H, ¹³C) Sensitive to the local electronic environment and secondary structure. Deviations from random coil values can indicate preferences for certain backbone (φ, ψ) angles. rsc.org

| ³J-Coupling Constants | Related to dihedral angles via the Karplus equation. | Helps to define backbone and side-chain torsion angle preferences. rsc.org |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a sensitive probe of molecular chirality and secondary structure in peptides. units.it

The CD spectrum is typically analyzed in two regions:

Far-UV Region (180-260 nm): This region is dominated by the absorption of the peptide backbone amide bonds. The shape of the spectrum is characteristic of the peptide's secondary structure. For a short, flexible tripeptide like Tyr-Thr-Lys, which is unlikely to form stable α-helices or β-sheets, the spectrum is expected to be dominated by a strong negative band near 200 nm, characteristic of a "random coil" or disordered conformation. units.it

Near-UV Region (250-320 nm): This region is sensitive to the environment of aromatic amino acid side chains. units.it The tyrosine residue in Tyr-Thr-Lys would produce a signal in this region. The intensity and shape of this signal can provide information about the local environment and any conformational constraints on the tyrosine side chain. nih.gov It is important to note that aromatic residues can also contribute to the far-UV CD spectrum, which must be considered when analyzing secondary structure. acs.orgstanford.edu

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.gov The process involves growing a single, high-quality crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. researchgate.net

However, obtaining a crystal structure for a small, flexible peptide like this compound presents significant challenges. americanpeptidesociety.org The inherent conformational flexibility often prevents the molecules from packing into a well-ordered crystal lattice, leading instead to the formation of amorphous aggregates or microcrystalline powders unsuitable for single-crystal diffraction. americanpeptidesociety.orgrsc.org This difficulty, often referred to as the "crystallization bottleneck," is a major hurdle in the structural analysis of many peptides. mdpi.com While techniques like co-crystallization with ligands or using non-natural amino acids to increase rigidity can sometimes be successful, a high-resolution crystal structure for this specific tripeptide has not been reported in the literature. americanpeptidesociety.org

Given the challenges in experimentally determining the structure of flexible peptides, computational methods are essential for exploring their conformational landscape. mdpi.com These approaches use physics-based energy functions to model the peptide and simulate its behavior. nih.gov

Molecular Dynamics (MD) Simulations: MD is a powerful technique used to simulate the movement of atoms in a molecule over time. pnas.orgthepharmajournal.com An initial model of Tyr-Thr-Lys is placed in a simulated box of solvent (usually water), and the forces on each atom are calculated using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the peptide's conformational flexibility. scispace.comnih.gov MD simulations can reveal the most populated conformational states, the transitions between them, and the nature of interactions with the surrounding solvent.

Quantum Mechanics (QM) Calculations: While computationally more expensive, QM methods provide a more accurate description of the electronic structure and energy of a molecule. nih.govcas.cz QM calculations are often used to refine the structures of a few low-energy conformers identified from MD simulations or other search methods. rsc.orgcuni.cz This combined MD/QM approach can yield highly accurate predictions of the relative energies and populations of different conformers in the peptide's conformational ensemble. rsc.orgresearchgate.net Tripeptides are often used as model systems for these complex calculations. upc.edufigshare.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound Tyr-Thr-Lys, YTK
L-Tyrosine Tyr, Y
L-Threonine Thr, T

Computational Approaches to Peptide Conformation

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net For a peptide like this compound, MD simulations can reveal its dynamic nature and map out its accessible conformations in a given environment, such as in an aqueous solution. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a deeper insight into the electronic structure and energetic stability of molecules like this compound. austinpublishinggroup.comresearchgate.net These methods are rooted in quantum mechanics and can compute molecular properties with high precision by solving for the electronic wavefunction of the system. arxiv.orgpreprints.org

For this tripeptide, quantum calculations can be used to:

Determine the ground-state energy, which is the most stable electronic state of the molecule. arxiv.org

Analyze the distribution of electron density, identifying which parts of the molecule are electron-rich or electron-poor. This is crucial for understanding reactivity and intermolecular interactions.

Calculate the energies of different conformations to determine their relative stabilities. austinpublishinggroup.com

Investigate the strength and nature of non-covalent interactions, such as hydrogen bonds and cation-π interactions, which are critical for the peptide's structure. researchgate.netplos.org

By applying these calculations, researchers can gain a fundamental understanding of the peptide's intrinsic properties, complementing the dynamic picture provided by MD simulations. austinpublishinggroup.com

Intermolecular and Intramolecular Interactions within this compound

The specific conformation and stability of this compound are dictated by a network of interactions both within the molecule (intramolecular) and with its surroundings (intermolecular). These forces include hydrogen bonds and specific side-chain interactions.

Hydrogen Bonding Networks

Hydrogen bonds are crucial electrostatic attractions that play a significant role in defining the secondary structure of peptides and proteins. researchgate.netcallutheran.eduuomustansiriyah.edu.iq In this compound, numerous sites can participate in hydrogen bonding.

The potential hydrogen bond donors and acceptors within the tripeptide are numerous. The side chains of tyrosine and threonine each contain a hydroxyl (-OH) group, and the lysine side chain has a terminal primary amino (-NH2) group, all of which can act as hydrogen bond donors. researchgate.netpnas.org The oxygen atoms of the carbonyl groups in the peptide backbone and the hydroxyl groups of tyrosine and threonine can act as hydrogen bond acceptors. callutheran.edu These groups can form intramolecular hydrogen bonds, for example, between a side chain and the peptide backbone, which can stabilize specific folds or turns in the peptide chain. acs.org They can also form intermolecular hydrogen bonds with surrounding water molecules, which influences the peptide's solubility and conformation in an aqueous environment. callutheran.edu

Table 1: Potential Hydrogen Bonding Sites in this compound
Amino Acid ResidueFunctional GroupPotential Role
Tyrosine (Tyr)Side-Chain Hydroxyl (-OH)Donor & Acceptor
Threonine (Thr)Side-Chain Hydroxyl (-OH)Donor & Acceptor
Lysine (Lys)Side-Chain Amino (-NH3+)Donor
All ResiduesBackbone Amide (-NH)Donor
All ResiduesBackbone Carbonyl (C=O)Acceptor

Side-Chain Conformational Preferences

The side chains of the three amino acids in this peptide have distinct properties that lead to specific conformational preferences and interactions.

Tyrosine (Tyr): The large, aromatic side chain of tyrosine is hydrophobic but also contains a polar hydroxyl group. proteinstructures.com Its conformation is influenced by its tendency to engage in hydrophobic interactions and cation-π interactions. nih.gov

Threonine (Thr): The polar, uncharged side chain of threonine contains a hydroxyl group. Its conformation is often oriented to allow this hydroxyl group to form hydrogen bonds, either with the peptide backbone or with other polar side chains or solvent molecules. pnas.org

Table 2: Summary of Potential Side-Chain Interactions
Interaction TypeInvolving ResiduesDescription
Cation-π InteractionLysine (+) and Tyrosine (aromatic ring)An electrostatic interaction between the positively charged lysine side chain and the electron-rich aromatic ring of tyrosine. plos.orgnih.gov
Hydrogen BondingTyrosine (-OH), Threonine (-OH), Lysine (-NH3+)Formation of hydrogen bonds between side chains or between a side chain and the peptide backbone. researchgate.net
Hydrophobic InteractionTyrosine (aromatic ring), Lysine (aliphatic chain)The nonpolar parts of the side chains may interact to minimize contact with water. nih.gov
Electrostatic InteractionLysine (-NH3+)Interaction of the charged lysine side chain with other charged molecules or polar solvent. researchgate.net

Chemical Synthesis Methodologies for L Tyrosyl L Threonyl L Lysine

Overview of Peptide Bond Formation Strategies

The formation of a peptide bond between two amino acids is a condensation reaction that is not thermodynamically favorable and requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. ekb.eg This activation is the cornerstone of peptide synthesis. rsc.org

In a typical peptide coupling reaction, the carboxylic acid moiety of an N-protected amino acid is activated by a suitable coupling reagent. This activated species then readily reacts with the free amino group of another amino acid (or a growing peptide chain) to form the desired peptide bond. uni-kiel.de A critical aspect of this process is the prevention of racemization, the loss of stereochemical integrity at the chiral α-carbon, which can be mitigated by the use of appropriate coupling reagents and additives. uni-kiel.de

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, is the most common method for peptide synthesis. peptide.com It involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids in a C-to-N direction. nih.gov This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. nih.gov

Resin Selection and Functionalization

The choice of resin is a critical first step in SPPS and depends on whether the final product is a peptide acid or a peptide amide, and the desired cleavage conditions. peptide.comfluorochem.co.uk

For a C-terminal carboxylic acid , as in L-Tyrosyl-L-threonyl-L-lysine, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly employed. fluorochem.co.ukbiotage.com Wang resin is a popular choice, though loading the first amino acid can sometimes be challenging. biotage.com 2-CTC resin offers the advantage of allowing the peptide to be cleaved under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact, a useful feature for the synthesis of protected peptide fragments. biotage.comresearchgate.net

Polystyrene (PS) resins are widely used due to their mechanical stability and good swelling properties in common synthesis solvents. rsc.org Modifications to the PS matrix, such as cross-linking with diethylene glycol dimethacrylate (DEG), can improve performance, especially for hydrophobic sequences. rsc.org

Functionalization involves attaching the first amino acid, in this case, lysine (B10760008), to the resin. For Wang resin, this is often done via its pre-loaded form to avoid potential side reactions. biotage.com

Coupling Reagents and Reaction Optimization

The efficiency of peptide bond formation is heavily reliant on the choice of coupling reagent. These reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. uni-kiel.de They are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. uni-kiel.desigmaaldrich.combachem.com

Coupling Reagent Class Examples Key Features
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Historically significant; often used with additives like HOBt to reduce racemization. EDC is water-soluble, making byproduct removal easier. bachem.compeptide.com
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)Generally provide cleaner reactions and are less likely to cause side reactions compared to uronium salts. sigmaaldrich.com
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Highly efficient and fast-reacting. HATU is particularly effective for difficult couplings. sigmaaldrich.compeptide.com
Oxyma-based Reagents (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)Considered "greener" alternatives as their byproducts are more water-soluble. bachem.comacs.org

Reaction optimization involves using an excess of the protected amino acid and coupling reagent to drive the reaction to completion. The choice of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, is also crucial for the activation step. uni-kiel.de

Protecting Group Strategies for Tyrosine, Threonine, and Lysine

The Fmoc/tBu strategy is the most widely used approach. csic.es

Tyrosine (Tyr): The phenolic hydroxyl group is typically protected with a tert-butyl (tBu) group. This group is stable to the piperidine (B6355638) used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step. creative-peptides.compeptide.com

Threonine (Thr): The hydroxyl group is also commonly protected with a tert-butyl (tBu) group for the same reasons as tyrosine. creative-peptides.com

Lysine (Lys): The ε-amino group is most often protected with the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions of Fmoc deprotection but is removed by acid during the final cleavage. creative-peptides.compeptide.com

In the Boc/Bzl strategy :

Tyrosine (Tyr): The side chain can be protected with groups like 2-bromobenzyloxycarbonyl (2-BrZ) . nih.gov

Lysine (Lys): The ε-amino group is commonly protected with 2-chlorobenzyloxycarbonyl (2-ClZ) . peptide.comnih.gov

Table of Protecting Groups for Fmoc/tBu Synthesis of Tyr-Thr-Lys:

Amino Acid α-Amino Group Protection Side Chain Side Chain Protecting Group
Tyrosine (Tyr) FmocPhenolic Hydroxyltert-Butyl (tBu) creative-peptides.com
Threonine (Thr) FmocHydroxyltert-Butyl (tBu) creative-peptides.com
Lysine (Lys) Fmocε-Aminotert-Butyloxycarbonyl (Boc) creative-peptides.com

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of the side-chain protecting groups. The specific cleavage cocktail depends on the resin linker and the protecting groups used. thermofisher.com

For a peptide synthesized on Wang resin using the Fmoc/tBu strategy, a high concentration of trifluoroacetic acid (TFA) is typically used. biotage.comthermofisher.com To prevent side reactions caused by the reactive carbocations generated during deprotection (e.g., alkylation of the tyrosine side chain), "scavengers" are added to the cleavage cocktail. thermofisher.com

A common cleavage cocktail consists of:

TFA (95%) : To cleave the peptide from the resin and remove tBu and Boc protecting groups.

Water (2.5%) : As a scavenger.

Triisopropylsilane (TIS) (2.5%) : As a scavenger to trap carbocations. sigmaaldrich.com

The cleavage reaction is typically carried out for 1-3 hours at room temperature. thermofisher.comsigmaaldrich.com Following cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether, collected by filtration or centrifugation, and then purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.com

Solution-Phase Peptide Synthesis Approaches

While less common for routine peptide synthesis, solution-phase synthesis is still a valuable technique, particularly for large-scale production or for the synthesis of complex peptide fragments. ekb.egnih.gov In this approach, all reactions are carried out in a suitable solvent, and the product is isolated and purified after each step. ekb.eg

The fundamental principles of peptide bond formation and protecting group strategies are the same as in SPPS. wiley.com However, the purification of intermediates can be more time-consuming, often requiring crystallization or chromatography. ekb.eg

A typical solution-phase synthesis of Tyr-Thr-Lys would involve the stepwise coupling of protected amino acids. For example, Fmoc-Thr(tBu)-OH could be coupled with H-Lys(Boc)-OMe, followed by purification, Fmoc deprotection, and subsequent coupling with Fmoc-Tyr(tBu)-OH. The final step would involve the deprotection of all protecting groups to yield the desired tripeptide. unibo.it Recent advancements have focused on developing more efficient solution-phase methods, such as those using cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent, which offers rapid reaction times and water-soluble byproducts, simplifying purification. unibo.it

Fragment Condensation Techniques

Fragment condensation is a strategy in peptide synthesis where smaller, pre-synthesized peptide fragments are coupled together to form a larger peptide chain. In the context of this compound, this could involve the synthesis of a dipeptide fragment, such as L-Tyrosyl-L-threonine, which is then coupled with a protected L-lysine derivative. Alternatively, L-threonyl-L-lysine could be synthesized first and then coupled with a protected L-tyrosine.

This approach can be advantageous in minimizing the number of sequential coupling and deprotection steps, which can be particularly beneficial for longer or more complex peptides. By synthesizing and purifying smaller fragments, the accumulation of side products and deletion sequences in the final product can be reduced. The choice of which fragments to synthesize and the order of their coupling depends on factors such as the solubility of the fragments and the potential for side reactions at the C-terminal and N-terminal amino acids of the fragments.

Mixed Anhydride Methods

The mixed anhydride method is a well-established technique for activating the carboxyl group of an N-protected amino acid to facilitate peptide bond formation. google.com In the synthesis of this compound, this would typically involve reacting an N-protected amino acid (e.g., Boc-L-tyrosine) with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). google.comcdnsciencepub.comcdnsciencepub.com This reaction forms a mixed carboxylic-carbonic anhydride. cdnsciencepub.comcdnsciencepub.com This activated intermediate is then reacted with the free amino group of the next amino acid in the sequence (e.g., L-threonine methyl ester) to form the peptide bond.

The process is then repeated to couple the resulting dipeptide with the final amino acid, lysine. The choice of base and solvent is critical in this method to minimize side reactions such as the formation of urethanes and racemization. cdnsciencepub.com For instance, using N-methylpiperidine in dichloromethane (B109758) has been shown to be effective in minimizing urethane (B1682113) formation. cdnsciencepub.com The reaction temperature is also a key parameter, with lower temperatures (typically -15°C) being employed to reduce side reactions. cdnsciencepub.com

Stereochemical Control and Racemization Minimization in Synthesis

Maintaining the stereochemical integrity of the amino acids during synthesis is paramount, as the biological activity of peptides is highly dependent on their three-dimensional structure. americanpeptidesociety.org Racemization, the conversion of an L-amino acid to a D-amino acid, is a significant risk during the activation and coupling steps of peptide synthesis. americanpeptidesociety.orgnih.gov

Several factors influence the extent of racemization. The choice of coupling reagents, additives, bases, and solvents all play a crucial role. acs.orgnih.gov For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization. nih.gov The base used during coupling is also critical; weaker bases like 2,4,6-trimethylpyridine (B116444) (collidine) have been found to cause less racemization than stronger bases such as N,N-diisopropylethylamine (DIEA). acs.orgnih.gov

The structure of the amino acid itself also affects its susceptibility to racemization. Amino acids with electron-withdrawing groups on the side chain and those that are sterically hindered are more prone to racemization. In the case of this compound, the synthesis must be carefully controlled, particularly during the activation of each amino acid, to prevent the formation of diastereomeric impurities. Modern techniques in solid-phase peptide synthesis (SPPS) have developed protocols that can keep racemization to less than 1% per coupling step. acs.orgnih.gov

Analytical Techniques for Purity and Identity Verification of Synthetic this compound

Following the synthesis, it is essential to purify the crude peptide and verify its identity and purity. A combination of chromatographic and spectrometric techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification of synthetic peptides. lcms.cznih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. lcms.czresearchgate.netnih.gov In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. lcms.czresearchgate.net

The peptides and impurities are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column. nih.gov By running a gradient of increasing organic solvent concentration, the components are eluted at different times, allowing for their separation. nih.govwindows.net The fractions containing the pure this compound can then be collected. The purity of the collected fractions is typically assessed by analytical HPLC.

Mass Spectrometry for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide. annualreviews.orgcreative-proteomics.com It provides a highly accurate measurement of the molecular weight of the peptide, which can be compared to the theoretical mass of this compound (410.5 g/mol ). annualreviews.orgnih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. birmingham.ac.ukthermofisher.comresearchgate.net In this technique, the peptide ion is isolated and fragmented in the mass spectrometer. The resulting fragment ions correspond to cleavages at the peptide bonds, and the mass differences between the fragments can be used to deduce the sequence of amino acids. thermofisher.comresearchgate.net This provides definitive confirmation that the synthesized peptide is indeed this compound.

Biosynthesis and Metabolic Engineering of Constituent Amino Acids

Biosynthetic Pathways of L-Tyrosine

L-tyrosine, an aromatic amino acid, is a vital precursor for the synthesis of numerous valuable natural products. bohrium.com In plants and the majority of microorganisms, the synthesis of L-tyrosine occurs through the shikimate pathway, with prephenate serving as a key intermediate. wikipedia.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Through a series of six enzymatic steps, DAHP is converted into chorismate, a critical branch-point metabolite. researchgate.net

From chorismate, the pathway to L-tyrosine involves its rearrangement and oxidative decarboxylation to produce 4-hydroxyphenylpyruvate (HPP). researchgate.net In Escherichia coli, a single protein encoded by the tyrA gene catalyzes this transformation. researchgate.net Subsequently, HPP is converted to L-tyrosine via a transamination reaction, with L-glutamate typically serving as the amino group donor. researchgate.net In mammals, however, tyrosine is synthesized from the essential amino acid phenylalanine, a process catalyzed by the enzyme phenylalanine hydroxylase. wikipedia.orgnih.gov

The industrial production of L-tyrosine has largely shifted to microbial fermentation using engineered strains of E. coli. wikipedia.org Strategies to enhance production often involve increasing the supply of precursors like PEP and E4P, blocking competing metabolic routes, and modulating transport systems to facilitate the export of L-tyrosine. bohrium.com

Biosynthetic Pathways of L-Threonine

L-threonine is an essential amino acid belonging to the aspartate family. researchgate.net Its biosynthesis commences with L-aspartate and involves a sequence of five enzymatic reactions. researchgate.netcreative-proteomics.com The key enzymes in this pathway are aspartate kinase, aspartyl semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. researchgate.net

The initial step is the phosphorylation of aspartate by aspartate kinase to form aspartyl-phosphate. researchgate.net In E. coli, there are three isoenzymes of aspartate kinase, with aspartate kinase I, encoded by the thrA gene, being the most abundant. researchgate.net Aspartate-4-phosphate is then converted to aspartate semialdehyde by aspartate semialdehyde dehydrogenase. creative-proteomics.com This intermediate is subsequently reduced to homoserine by homoserine dehydrogenase. creative-proteomics.com The final steps involve the phosphorylation of homoserine by homoserine kinase and the subsequent conversion to L-threonine by threonine synthase. asm.org

The industrial production of L-threonine is predominantly achieved through microbial fermentation, with microorganisms like Escherichia coli and Corynebacterium glutamicum being widely used. nih.govnih.gov Metabolic engineering plays a crucial role in developing strains with high L-threonine productivity by addressing feedback inhibition of key enzymes and managing competing metabolic pathways that lead to the formation of L-lysine, L-methionine, L-isoleucine, and glycine (B1666218). researchgate.netnih.gov

Biosynthetic Pathways of L-Lysine

The de novo biosynthesis of L-lysine is carried out through two primary and distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgwikimedia.org These pathways utilize different enzymes and substrates and are found in a diverse range of organisms. wikipedia.org

Diaminopimelate (DAP) Pathway Regulation

The Diaminopimelate (DAP) pathway is primarily found in bacteria and plants. mdpi.comoup.com This pathway is part of the aspartate-derived biosynthetic family, which also gives rise to threonine and methionine. wikipedia.org The first committed step in the lysine-specific branch of this pathway is the condensation of pyruvate (B1213749) and L-aspartate-4-semialdehyde, catalyzed by dihydrodipicolinate synthase (DHDPS). researchgate.net

Regulation of the DAP pathway is crucial for controlling the flux of metabolites. The end-product, L-lysine, acts as an allosteric inhibitor of DHDPS. researchgate.net In addition to lysine-mediated feedback inhibition, the expression of the dapA gene, which encodes DHDPS in E. coli, is regulated by the intracellular levels of diaminopimelic acid itself. oup.com This dual regulation allows the cell to control the pathway in response to both the final product and a key intermediate, ensuring a balanced supply for both protein synthesis and, in bacteria, cell wall construction. oup.com The final step, the decarboxylation of meso-diaminopimelate to L-lysine, is catalyzed by diaminopimelate decarboxylase (DAPDC), which is also subject to regulation by L-lysine at high concentrations. wikipedia.org

Alpha-Aminoadipate (AAA) Pathway Variants

The α-Aminoadipate (AAA) pathway is the primary route for L-lysine synthesis in several yeast species, higher fungi, and euglenids. wikipedia.orgwikipedia.org It is part of the glutamate (B1630785) biosynthetic family and begins with the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate. wikipedia.orgwikipedia.org This is followed by a series of reactions that lead to the formation of the key intermediate, α-aminoadipate. wikipedia.orgnih.gov

Interestingly, variants of the AAA pathway have been discovered in some prokaryotes, such as Thermus thermophilus and Pyrococcus horikoshii, suggesting a broader distribution than initially believed. wikipedia.orgwikimedia.org In these organisms, the initial steps leading to α-aminoadipate are similar to the fungal pathway. However, the subsequent conversion of α-aminoadipate to L-lysine follows a different route that resembles the initial steps of the arginine biosynthesis pathway. mdpi.com

Microbial Fermentation Strategies for L-Lysine Production

The industrial production of L-lysine relies heavily on microbial fermentation, with annual production reaching several hundred thousand tons. nih.gov The primary microorganisms used for this purpose are strains of Corynebacterium glutamicum and Escherichia coli. myandegroup.comnih.gov Fermentation is advantageous over chemical synthesis due to its ability to produce the biologically active L-isomer of lysine (B10760008) with high specificity. nih.gov

Modern production methods predominantly use direct fermentation, where a single, highly engineered microbial strain is responsible for the entire synthesis process. myandegroup.comramauniversity.ac.in These processes are typically carried out in large-scale bioreactors under tightly controlled conditions of temperature, pH, and dissolved oxygen to maximize yield. myandegroup.comnih.gov Fed-batch fermentation is a common strategy employed to maintain optimal nutrient concentrations and enhance productivity. nih.govsci-hub.box

Fermentation MethodDescriptionKey Microorganism(s)
Indirect Fermentation A two-step process where one microorganism produces diaminopimelic acid (DAP), which is then converted to L-lysine by a second microorganism. myandegroup.comramauniversity.ac.inEscherichia coli, Aerobacter aerogenes myandegroup.com
Direct Fermentation A single, genetically engineered strain is used for the high-yield production of L-lysine from a carbon source. myandegroup.comramauniversity.ac.inCorynebacterium glutamicum, Escherichia coli myandegroup.com
Genetic Engineering for Enhanced Yields

Genetic engineering has been instrumental in the development of highly productive L-lysine-producing strains. nih.govfrontiersin.org A key strategy involves the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway, such as dihydrodipicolinate synthase and aspartate kinase. nih.gov Another critical approach is the deregulation of these enzymes to make them resistant to feedback inhibition by L-lysine. myandegroup.com

To channel more carbon flux towards lysine synthesis, competing metabolic pathways are often weakened or eliminated by knocking out specific genes. frontiersin.org For instance, reducing the activity of enzymes in the tricarboxylic acid (TCA) cycle can redirect metabolic intermediates towards the lysine pathway. researchgate.net Furthermore, enhancing the supply of essential cofactors like NADPH, which is required in the lysine biosynthesis pathway, has been shown to improve yields. researchgate.netasm.org Strategies to achieve this include engineering the pentose (B10789219) phosphate (B84403) pathway and introducing novel NADPH-generating enzymes. asm.org Finally, engineering the cellular transport systems to facilitate the efficient export of L-lysine out of the cell is another important aspect of strain improvement. nih.gov

Enzyme Optimization via Directed Evolution and Rational Design

At the heart of metabolic engineering is the enhancement of enzyme function. Two powerful and complementary strategies, directed evolution and rational design, are employed to tailor enzymes for improved catalytic efficiency, substrate specificity, and resistance to feedback inhibition. scispace.comacs.org

Rational Design involves using detailed knowledge of an enzyme's structure, mechanism, and function to make specific, targeted mutations intended to produce a desired change in its properties. nih.gov This approach is knowledge-driven and has been successfully applied to key enzymes in amino acid biosynthesis.

L-Tyrosine: In the L-tyrosine biosynthetic pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroA) and prephenate dehydrogenase (TyrA) are critical enzymes. nih.gov Rational design has been used to engineer these enzymes in Bacillus amyloliquefaciens. Specific mutations (AroAR27A/K38A and TyrAI309A/E330V) led to significant increases in L-tyrosine yield, which was attributed to improved catalytic efficiency as suggested by molecular dynamics simulations. nih.gov

L-Lysine: Homocitrate synthase (HCS) is the first enzyme in the lysine biosynthetic pathway in the yeast Saccharomyces cerevisiae and is subject to feedback inhibition by lysine. researchgate.net Using in silico docking simulations to predict beneficial mutations, researchers designed an HCS variant (Ser385Glu) that was significantly less sensitive to lysine inhibition. This rationally engineered enzyme resulted in a 4.62-fold increase in intracellular lysine content compared to the wild-type enzyme. researchgate.net

L-Threonine: For L-threonine production in Escherichia coli, rational protein design has been used to alter the cofactor specificity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from NAD-dependent to NADP-dependent, thereby increasing the supply of NADPH, a crucial cofactor for amino acid biosynthesis. nih.gov

Directed Evolution , in contrast, mimics the process of natural selection in a laboratory setting. It involves creating large libraries of gene variants through random mutagenesis, followed by screening or selection for variants with improved properties. scispace.com This method does not require prior knowledge of the enzyme's structure or mechanism.

L-Tyrosine: Directed evolution has been used to improve a rationally designed tyrosine aminotransferase. researchgate.net A rationally designed enzyme (HEX) had poor in vivo activity due to product inhibition. A single round of directed evolution identified a mutation (A293D) that relieved this inhibition and significantly improved the enzyme's function in living cells. scispace.comresearchgate.net

The combination of rational design and directed evolution is a particularly powerful approach. acs.org Rational design can be used to create a starting enzyme with a desired function, which can then be further optimized through rounds of directed evolution to achieve high levels of efficiency. acs.orgresearchgate.net

Table 1: Examples of Enzyme Optimization for Amino Acid Biosynthesis

Amino Acid Target Enzyme Organism Engineering Strategy Key Mutations/Modifications Outcome Reference
L-Tyrosine DAHP synthase (AroA) & Prephenate dehydrogenase (TyrA) Bacillus amyloliquefaciens Rational Design AroAR27A/K38A, TyrAI309A/E330V 102-105% increase in L-tyrosine yield nih.gov
L-Tyrosine Tyrosine aminotransferase (TATase) Escherichia coli Directed Evolution of a rationally designed enzyme A293D Relieved product inhibition, improved in vivo function researchgate.net
L-Lysine Homocitrate synthase (HCS) Saccharomyces cerevisiae Rational Design Ser385Glu Desensitization to feedback inhibition, 4.62-fold increase in lysine researchgate.net
L-Threonine Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Escherichia coli Rational Design Altered coenzyme specificity from NAD to NADP Increased NADPH supply for biosynthesis nih.gov
L-Threonine Threonine biosynthetic pathway enzymes Escherichia coli Pathway Engineering (DNA Scaffold) Co-localization of pathway enzymes on a DNA scaffold Reduced production time by >50%, enhanced growth rate nih.gov

Catabolic Pathways of L-Tyrosine, L-Threonine, and L-Lysine

The breakdown of amino acids, or catabolism, is a fundamental biological process. The specific pathways vary between organisms and are crucial for recycling amino acids and providing intermediates for other metabolic processes.

L-Tyrosine Catabolism The primary catabolic pathway for L-tyrosine in many organisms, including mammals, involves its conversion to fumarate (B1241708) and acetoacetate, which can then enter central metabolism. wikipedia.orgnih.gov The initial step is a transamination reaction catalyzed by tyrosine transaminase, which converts L-tyrosine to p-hydroxyphenylpyruvate. wikipedia.orgsmpdb.ca Subsequent enzymatic steps, including oxidation and ring cleavage by dioxygenases, lead to the final products. wikipedia.orgnih.govsmpdb.ca In some Gram-positive bacteria, an alternative pathway exists that proceeds via homoprotocatechuate. nih.gov

L-Threonine Catabolism L-threonine is degraded through several distinct pathways. nih.gov

Pathway to Glycine and Acetyl-CoA: A common pathway, initiated by L-threonine 3-dehydrogenase (TDH), oxidizes L-threonine to 2-amino-3-ketobutyrate. researchgate.net This intermediate can then be converted by 2-amino-3-ketobutyrate CoA ligase to glycine and acetyl-CoA. researchgate.net

Pathway to 2-Oxobutanoate: In many mammals, L-threonine can also be catabolized by L-serine dehydratase/L-threonine deaminase to produce 2-oxobutanoate. reactome.org Studies suggest this is the major threonine catabolic pathway in humans. reactome.org

Pathway to Methylglyoxal: In Escherichia coli, L-threonine can be degraded to methylglyoxal. This pathway also starts with L-threonine dehydrogenase, but the intermediate 2-amino-3-oxobutanoate spontaneously decarboxylates to aminoacetone, which is then oxidized to methylglyoxal. pathbank.org

Aldolase Pathway: In organisms like Corynebacterium glutamicum, serine hydroxymethyltransferase can cleave L-threonine directly into glycine and acetaldehyde. researchgate.net

L-Lysine Catabolism The catabolism of L-lysine is complex, with multiple pathways identified in different organisms. nih.govwikipedia.org

Saccharopine Pathway: This is the most common pathway in animals and plants and occurs primarily in the mitochondria. wikipedia.org It involves the conversion of lysine to saccharopine, which is then cleaved to yield α-aminoadipate semialdehyde. This pathway is essentially the reverse of one of the main lysine biosynthetic routes (the α-aminoadipate pathway). wikipedia.org

Aminovalerate (AMV) Pathway: In Pseudomonas putida, L-lysine can be catabolized via oxidative decarboxylation to δ-aminovaleramide, which is then hydrolyzed to δ-aminovalerate and further metabolized to glutarate. nih.govasm.org

Aminoadipate (AMA) Pathway: Also found in Pseudomonas putida, this pathway involves the racemization of L-lysine to D-lysine, which is then converted through several steps, including the intermediate L-pipecolate, to α-aminoadipate. nih.govasm.org The simultaneous operation of both the AMV and AMA pathways is required for the efficient use of L-lysine as a sole carbon and nitrogen source in this organism. nih.gov

Decarboxylase Pathway: In Pseudomonas aeruginosa, L-lysine catabolism is initiated by a lysine-specific decarboxylase (LdcA) to produce cadaverine. nih.govresearchgate.net

Table 2: Overview of Major Catabolic Pathways

Amino Acid Pathway Name Key Initial Enzyme(s) Key Intermediate(s) End Product(s) Organism(s) Reference
L-Tyrosine Fumarate/Acetoacetate Pathway Tyrosine transaminase, p-Hydroxyphenylpyruvate dioxygenase p-Hydroxyphenylpyruvate, Homogentisate Fumarate, Acetoacetate Mammals, various microorganisms wikipedia.orgnih.gov
L-Threonine TDH Pathway L-Threonine 3-dehydrogenase (TDH) 2-Amino-3-ketobutyrate Glycine, Acetyl-CoA Various organisms, including protozoa researchgate.net
L-Threonine Deaminase Pathway L-Serine dehydratase/L-Threonine deaminase - 2-Oxobutanoate Mammals reactome.org
L-Threonine Aldolase Pathway Serine hydroxymethyltransferase - Glycine, Acetaldehyde Corynebacterium glutamicum researchgate.net
L-Lysine Saccharopine Pathway Lysine-ketoglutarate reductase Saccharopine α-Aminoadipate semialdehyde Animals, Plants wikipedia.org
L-Lysine Aminovalerate (AMV) Pathway Lysine 2-monooxygenase δ-Aminovaleramide, δ-Aminovalerate Glutarate Pseudomonas putida nih.govasm.org
L-Lysine Decarboxylase Pathway Lysine decarboxylase (LdcA) - Cadaverine Pseudomonas aeruginosa nih.govresearchgate.net

Molecular Recognition and Interaction Mechanisms of L Tyrosyl L Threonyl L Lysine

Principles of Peptide-Biomolecule Interactions

The interaction between peptides and biomolecules is a highly specific process driven by non-covalent forces. pressbooks.pub These forces include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. mdpi.commdpi.com The three-dimensional structure of both the peptide and the biomolecule must be complementary to allow for strong binding. pressbooks.pub This "lock and key" or "induced fit" model ensures that peptides bind to their specific targets, such as receptors or enzymes, to elicit a biological response. pressbooks.pub

Enzyme-Peptide Recognition and Substrate Specificity

Enzymes that act on peptides, known as peptidases, exhibit remarkable specificity for their substrates. This specificity is achieved through a combination of a binding site that recognizes a particular amino acid sequence and a catalytic site that performs the chemical reaction. pressbooks.pub The recognition process often involves the enzyme's active site forming a groove or pocket that accommodates the peptide chain. pressbooks.pub

The interaction is stabilized by hydrogen bonds between the enzyme and the peptide backbone. pressbooks.pub The specificity of the interaction is often determined by a "recognition pocket" within the enzyme that is shaped to fit a specific amino acid side chain of the peptide substrate. pressbooks.pub For instance, the enzyme chymotrypsin (B1334515) has a hydrophobic pocket that preferentially binds to peptides containing aromatic amino acids like phenylalanine, tyrosine, or tryptophan. pressbooks.pub This precise positioning of the peptide ensures that the correct peptide bond is placed near the enzyme's catalytic machinery for hydrolysis. pressbooks.pub The recognition of peptides by enzymes can also be mediated by a leader sequence on a precursor peptide, which guides the enzyme to the correct core sequence for modification. springernature.com

The individual amino acids of L-Tyrosyl-L-threonyl-L-lysine each contribute unique properties that can be crucial for enzyme catalysis. Histidine, aspartate, glutamate (B1630785), lysine (B10760008), cysteine, arginine, serine, threonine, and tyrosine are among the most common catalytic residues. nih.gov

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine can act as a nucleophile or a general acid-base catalyst. nih.govdiva-portal.org In some enzymes, the phenolate (B1203915) form of tyrosine can directly attack the substrate. nih.gov Tyrosine residues have been shown to be directly involved in the catalytic efficiency of enzymes like AP endonuclease 1, where their mutation leads to a significant decrease in activity. nih.gov In other cases, tyrosine can stabilize transition states through hydrogen bonding. acs.org Some studies suggest that tyrosine's role might also be to protect the active site from oxidative damage. rsc.org

Threonine (Thr): The hydroxyl group of threonine can also function as a nucleophile in catalysis. libretexts.org In threonine proteases, the N-terminal threonine's hydroxyl group is the catalytic nucleophile. libretexts.orgsinobiological.com The methyl group of threonine can introduce steric constraints that influence the orientation of the substrate in the active site. wikipedia.org The hydroxyl group can also form essential hydrogen bonds to properly align the substrate for catalysis. oup.com

Lysine (Lys): The primary amino group on the side chain of lysine is positively charged at physiological pH and can participate in catalysis in several ways. It can act as a general acid-base catalyst, form Schiff base intermediates with substrates, or be involved in binding substrates or cofactors through electrostatic interactions. researchgate.netasm.org In some enzymes, a carbamylated lysine plays a critical catalytic role. pnas.org Lysine residues can also function as a general acid to protonate leaving groups during cleavage reactions. nih.gov

Peptide-Receptor Binding Modalities and Affinities

Peptides can bind to cell surface receptors, such as G-protein-coupled receptors (GPCRs), to initiate intracellular signaling cascades. nih.gov The binding of a peptide to its receptor is a highly specific interaction, often described by a "two-domain" model for Class B GPCRs, where the C-terminal region of the peptide binds to the extracellular N-terminal domain of the receptor, which then promotes the interaction of the N-terminal region of the peptide with the receptor's juxtamembrane domain. nih.gov

The binding affinity of a peptide to its receptor is a measure of the strength of the interaction. This affinity is influenced by the formation of multiple hydrogen bonds and salt bridges between the peptide's side chains, backbone, and terminal groups with the residues of the receptor's transmembrane helices. nih.gov For instance, the charged terminal groups of peptides often engage in polar interactions within the receptor's helical bundle. nih.gov The binding affinity of tripeptides to receptors can vary significantly depending on their amino acid sequence. For example, in a study of tripeptides binding to the β2 adrenoceptor, Arg-His-Trp showed a high binding affinity, while Glu-Glu-Lys had a lower affinity. biorxiv.org It is important to note that neuroprotective activity of some tripeptide analogues does not always directly correlate with their binding affinity to glutamate receptors. nih.gov

Structure-Activity Relationship (SAR) Studies for Tripeptide Functionality

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule, such as a tripeptide, relates to its biological activity. These studies are crucial for designing more potent and specific therapeutic peptides. nih.gov For tripeptides, SAR studies have shown that the amino acid residues at the N-terminus and C-terminus are particularly important for their activity. nih.gov

Theoretical and Computational Modeling of Molecular Interactions

Computational methods are increasingly used to study and predict the interactions between peptides and biomolecules. nih.gov These methods, including molecular dynamics simulations and machine learning algorithms, provide insights into peptide function and interactions at a molecular level. nih.gov Computational modeling can be used to predict the three-dimensional structures of peptides and how they bind to their targets, which is valuable for designing new peptide-based therapeutics. nih.gov These approaches can help identify key interactions, such as hydrogen bonds and salt bridges, that stabilize the peptide-protein complex. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (in this case, a tripeptide) when it binds to a receptor or enzyme. longdom.org This in-silico method is a crucial tool in drug discovery for rapidly screening large libraries of compounds. mdpi.comlongdom.org The process involves placing the ligand into the binding site of the target protein in various conformations and orientations and then scoring the resulting complexes based on their predicted binding energy. jscimedcentral.com

Molecular docking studies have been successfully used to predict the binding modes of tripeptide derivatives to various protein targets. longdom.orgscilit.com For instance, docking studies have helped to identify potential tripeptide inhibitors of tyrosinase by predicting how they would bind to the enzyme's active site. mdpi.com These studies can reveal key interactions, such as the formation of hydrogen bonds or salt bridges, that are critical for binding. mdpi.com The results of molecular docking are often validated and refined using more computationally intensive methods like molecular dynamics simulations. scilit.com

Free Energy Perturbation Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational method rooted in statistical mechanics used to calculate the difference in free energy between two states. In the context of molecular recognition, FEP simulations are a rigorous approach to predict the binding affinity of a ligand, such as the tripeptide this compound, to a biological target. This method is particularly valuable in drug discovery and molecular biology for providing quantitative predictions of how changes in a molecule's structure affect its binding potency. acs.orgchemrxiv.org

The core principle of FEP is to "perturb" or computationally "mutate" one molecule into another over a series of non-physical intermediate steps. By calculating the free energy change for each small step, the total free energy difference between the initial and final states can be determined. nih.gov When applied to ligand binding, a thermodynamic cycle is employed to calculate the relative binding free energy (ΔΔG) between two ligands or the absolute binding free energy (ΔG) of a single ligand.

The application of FEP to predict the binding affinity of this compound involves complex molecular dynamics (MD) simulations. nih.gov The simulation would model the tripeptide and its target receptor solvated in a water box, explicitly representing all atomic interactions using a force field. frontiersin.org The process involves simulating the alchemical transformation of the peptide from a known reference state (or another ligand) to this compound, both in the solvated unbound state and in the solvated protein-bound state. The difference in the free energy of these two transformations yields the relative binding free energy. digitellinc.com

Challenges in applying FEP to peptides like this compound include their inherent flexibility. nih.gov The conformational space that the peptide can explore is vast, and ensuring adequate sampling during the simulation is critical for obtaining converged and accurate results. nih.gov The presence of charged (Lysine), polar (Threonine), and aromatic (Tyrosine) residues means that electrostatic and van der Waals interactions play a crucial role and must be modeled accurately. rsc.orgnih.gov

Illustrative FEP Calculation Data

The results of FEP calculations are typically presented as predicted free energy values. Below is a hypothetical data table illustrating the kind of output one might expect from FEP calculations on this compound and its analogs binding to a hypothetical receptor. The values are for illustrative purposes, based on typical accuracies seen in FEP studies for peptide-protein systems, which often have a root-mean-square error (RMSE) of around 1 kcal/mol. nih.govnih.gov

Table 1: Predicted Relative Binding Free Energies (ΔΔG) for this compound Analogs This table is interactive. You can sort the data by clicking on the column headers.

Analog Mutation Predicted ΔΔG (kcal/mol) vs. Wild-Type Experimental ΔΔG (kcal/mol)
Wild-Type (Tyr-Thr-Lys) - 0.00 0.00
Analog 1 Tyr -> Ala +3.5 +3.2
Analog 2 Thr -> Val +1.2 +1.0
Analog 3 Lys -> Arg -0.5 -0.4

Data is hypothetical and for illustrative purposes. A positive ΔΔG indicates weaker binding compared to the wild-type, while a negative value indicates stronger binding.

Decomposition of Free Energy Contributions

Further analysis of FEP trajectories can provide insights into the key molecular interactions driving binding affinity. The total binding free energy can be decomposed into contributions from different types of interactions.

Table 2: Hypothetical Free Energy Decomposition for this compound Binding This table is interactive. You can sort the data by clicking on the column headers.

Energy Component Free Energy Contribution (kcal/mol)
Electrostatic -15.2
Van der Waals -10.8
Polar Solvation +18.5
Non-polar Solvation -2.5

| Total Predicted Binding Free Energy (ΔG) | -10.0 |

Data is hypothetical and for illustrative purposes. This decomposition highlights the significant favorable contributions from electrostatic and van der Waals interactions, which are partially offset by the energetic penalty of desolvating the polar peptide upon binding. frontiersin.org The charged lysine and polar tyrosine and threonine residues are expected to contribute significantly to the electrostatic term. nih.gov

The accuracy of FEP calculations is highly dependent on the quality of the force field used, the sampling strategy, and the simulation time. nih.govnih.gov Despite the computational cost and inherent challenges, FEP remains one of the most accurate and reliable methods for predicting ligand binding affinities, offering valuable guidance for the rational design of novel peptide-based therapeutics. digitellinc.com

Compound Name Table

Compound Name
This compound
L-Alanyl-L-threonyl-L-lysine
L-Tyrosyl-L-valyl-L-lysine
L-Tyrosyl-L-threonyl-L-arginine

Applications of L Tyrosyl L Threonyl L Lysine in Academic Research Methodologies

Use as a Model Peptide in Biochemical Studies

Short synthetic peptides are frequently employed as simplified models to investigate complex biological phenomena without the confounding variables present in large proteins. The distinct properties of its constituent amino acids make L-Tyrosyl-L-threonyl-L-lysine a suitable candidate for such studies.

The peptide combines hydrophobic (the aromatic ring of Tyrosine), polar (the hydroxyl groups of Tyrosine and Threonine), and charged (the primary amine of Lysine) characteristics. This allows it to serve as a model for studying fundamental interactions that govern protein structure and function. For instance, it can be used to investigate enzyme-substrate interactions, particularly for kinases that phosphorylate Tyrosine or Threonine residues, which is a critical process in cellular signaling. smolecule.com The presence of Lysine (B10760008) allows for the study of electrostatic interactions with other molecules or surfaces.

Furthermore, peptides containing Tyrosine and Lysine have been synthesized to mimic the adhesive proteins of marine mussels, indicating their use in studying the principles of bio-adhesion. researchgate.net While not a direct study of Tyr-Thr-Lys, this research highlights how peptides with this combination of residues are used to model and understand specific biological functions.

Amino AcidSide ChainKey Properties for Biochemical Modeling
L-Tyrosine (Tyr) p-hydroxybenzylAromatic ring for hydrophobic and π-stacking interactions; phenolic hydroxyl group for hydrogen bonding and as a phosphorylation site. rsc.org
L-Threonine (Thr) sec-butyl alcoholHydroxyl group for hydrogen bonding and as a site for phosphorylation and O-glycosylation.
L-Lysine (Lys) 4-aminobutylPrimary amine provides a positive charge at physiological pH for electrostatic interactions; serves as a site for ubiquitination and other post-translational modifications.

Integration into Larger Peptide and Protein Constructs

The synthesis of larger, more complex peptides and proteins is a cornerstone of biochemical and biomedical research. This compound can be incorporated as a functional block into these larger constructs using techniques like solid-phase peptide synthesis (SPPS). smolecule.comd-nb.info The individual residues of this tripeptide can be strategically placed within a larger sequence to impart specific properties.

Phosphorylation Sites: Both Tyrosine and Threonine are primary targets for protein kinases. smolecule.com Incorporating the Tyr-Thr sequence into a synthetic peptide provides two potential phosphorylation sites, making it useful for creating substrates to study kinase activity or to develop phosphorylated ligands that mimic activated signaling proteins.

Solubility and Interaction: The charged Lysine residue can enhance the water solubility of a larger, potentially hydrophobic peptide construct. nih.gov Its positive charge can also be designed to interact with negatively charged partners, such as the phosphate (B84403) backbone of nucleic acids or specific domains on other proteins.

Structural and Conjugation Hub: The ε-amino group of the Lysine side chain is chemically distinct from the peptide's main chain and N-terminus. This allows for site-specific chemical modifications, such as the attachment of other molecules, the creation of branched peptides, or the formation of specific chemical crosslinks. d-nb.infonih.gov For example, dipeptides like Lys-Lys have been used as enzyme-cleavable linkers in prodrugs, demonstrating how basic amino acids can be used as functional linkers in larger designs. nih.gov

Residue in Tyr-Thr-LysFunctional GroupRole in Larger ConstructsResearch Context
L-Tyrosine Phenolic HydroxylPhosphorylation site for tyrosine kinases; site for chemical modifications. rsc.orgKinase assays, signaling pathway studies.
L-Threonine Secondary HydroxylPhosphorylation site for serine/threonine kinases; site for O-glycosylation.Enzyme substrate design, glycoprotein (B1211001) mimics.
L-Lysine ε-Amino GroupSite for conjugation (e.g., biotin, fluorophores); enhances solubility; provides a positive charge for specific interactions. d-nb.infoDrug delivery, protein labeling, DNA-binding peptides.

Development of Peptide-Based Probes for Molecular Biology

Peptide-based probes are indispensable tools for detecting and studying biological molecules and processes in real-time. beilstein-journals.org The chemical tractability of peptides allows for the precise installation of reporter groups, making them ideal scaffolds for molecular probes. beilstein-journals.org this compound possesses multiple functional handles that can be leveraged for this purpose.

The ε-amino group of Lysine is the most common site for modification. It can be readily conjugated with a wide array of labels, including:

Fluorophores: For use in fluorescence microscopy, flow cytometry, or Förster Resonance Energy Transfer (FRET) studies. beilstein-journals.orgescholarship.org

Biotin: For affinity purification or detection using streptavidin-based systems.

Cross-linking agents: To covalently capture interacting proteins or other molecules.

The Tyrosine residue also offers unique opportunities for creating probes. Its phenol (B47542) ring can be modified, for example, through iodination for radiolabeling or through other chemical reactions for conjugation. rsc.org Peptides containing tyrosine are also used to design activity-based probes (ABPs) for specific enzyme families, such as protein tyrosine phosphatases (PTPs). rsc.org

An electrochemical sensor based on a peptide containing phosphothreonine was shown to have improved binding affinity for uranyl ions, demonstrating how modification of a threonine residue can be used to create highly specific sensors. mdpi.com This highlights the potential for the Thr residue in Tyr-Thr-Lys to be used in a similar capacity.

ResiduePotential Modification for ProbesApplication
L-Tyrosine Iodination (e.g., with ¹²⁵I), enzymatic or chemical conjugation at the phenol group. rsc.orgRadiolabeling, targeted probe design for tyrosine-modifying enzymes. rsc.org
L-Threonine Phosphorylation, attachment of reporter groups via the hydroxyl group.Kinase activity probes, specific ion sensors. mdpi.com
L-Lysine Conjugation of fluorophores, quenchers, biotin, or cross-linkers to the ε-amino group. d-nb.infobeilstein-journals.orgFRET probes, affinity pulldowns, identifying protein-protein interactions.

Future Directions and Interdisciplinary Research Prospects

Advancements in De Novo Peptide Design and Engineering

De novo protein design, which involves creating entirely new protein or peptide sequences with desired structures and functions from scratch, has been revolutionized by computational advancements. nih.govbakerlab.org These methods, moving beyond the redesign of naturally occurring proteins, allow for the precise crafting of peptides like L-Tyrosyl-L-threonyl-L-lysine to achieve novel functions. bakerlab.orgmdpi.com

Key advancements in this area include:

Physics- and AI-Based Models: Algorithms can now generate novel protein structures using principles similar to how AI image generators create images from noise. ardigen.com

Structure Prediction: Tools like AlphaFold have achieved experimental-level accuracy in predicting protein structures from their amino acid sequence, a capability that extends to predicting protein-ligand interactions. ardigen.com

Sequence-Based Design: Other tools are specifically designed for in silico peptide binder design using only sequence information, which is particularly useful when structural data for a target is unavailable. ardigen.com

These computational approaches significantly accelerate the discovery process, reducing the reliance on time-consuming and resource-intensive experimental screening of vast, random libraries. ardigen.com

Table 1: Examples of Modern Computational Tools in Peptide Design

Tool Primary Function Approach Relevance for Tyr-Thr-Lys Research
AlphaFold 3 Predicts structure of protein-ligand interactions. ardigen.com AI-based model using structural and sequence data. ardigen.com Could predict how Tyr-Thr-Lys or its analogs bind to specific biological targets like enzymes or receptors.
EvoBind In silico design of peptide binders. ardigen.com Directed-evolution approach using sequence information only. ardigen.com Useful for designing novel Tyr-Thr-Lys variants that bind to a target of interest without prior structural information.

| RFDiffusion | Generates entirely new protein structures. ardigen.com | Diffusion models similar to AI image generation. ardigen.com | Could be used to design a larger peptide or protein scaffold incorporating the Tyr-Thr-Lys motif for specific structural or functional purposes. |

High-Throughput Screening Methodologies for Peptide Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands or even millions of compounds. nih.gov For peptides, HTS allows for the efficient identification of candidates with high affinity and specificity for a biological target from large, diverse libraries. tangobio.com These libraries can be designed to contain systematic variations of a core sequence like this compound, allowing researchers to quickly map structure-activity relationships.

Several HTS methodologies are applicable to peptide libraries:

Virtual Screening (HTVS): This computational approach uses algorithms to screen large-scale virtual libraries of compounds against a target structure, predicting binding affinities and saving significant time and resources compared to laboratory testing. nih.gov

Cell-Based Screening: Techniques using intact cells allow for the identification of peptides that bind to cell surface targets in their natural conformation. acs.org The one-bead-one-compound (OBOC) method, combined with automated sorters, facilitates the rapid screening of libraries against fluorescently labeled cells to find high-affinity ligands. acs.org

Biochemical Assays: Many screening platforms utilize microtiter plates to measure target engagement. bmglabtech.com Competitive binding assays, for example, can screen for peptides that displace a known ligand from a target, with the signal often read as a change in fluorescence. drugtargetreview.com This method is fast, inexpensive, and easily implemented for screening large libraries. drugtargetreview.com

The combination of these techniques allows for a multi-faceted approach to discovering the functions of peptides like Tyr-Thr-Lys. A library of its analogs could be screened virtually to identify likely candidates, which are then synthesized and tested in biochemical and cell-based assays to confirm activity.

Table 2: Comparison of High-Throughput Screening (HTS) Methodologies for Peptides

Methodology Description Key Advantages Typical Throughput
High-Throughput Virtual Screening (HTVS) Computational screening of digital compound libraries against a target. nih.gov Extremely fast, cost-effective, screens massive libraries. nih.gov Millions of compounds per day.
One-Bead-One-Compound (OBOC) with Cell Sorting Beads with unique peptides are incubated with cells; "hit" beads are isolated via automated sorting. acs.org Identifies ligands for targets in their native cellular environment. acs.org Up to 100,000 peptides in a single screen. bmglabtech.com
Fluorescence-Based Competitive Binding Assays A library of unlabeled peptides competes with a fluorescently labeled known binder for a target. drugtargetreview.com Simple, fast, and broadly applicable for measuring binding affinity. drugtargetreview.com Thousands to tens of thousands of compounds per day.

| Phage Display | A genetic engineering technique where a library of peptides is expressed on the surface of bacteriophages. tangobio.com | Links peptide phenotype directly to its genotype, simplifying hit identification. tangobio.com | Can screen libraries of over a billion different peptides. |

Integration of Synthetic Biology and Chemical Synthesis for Peptide Production

While traditional chemical synthesis is effective for producing peptides, it can be complex and costly, especially for large-scale production. nih.gov The integration of synthetic biology offers a promising and sustainable alternative. wiley.com Synthetic biology aims to create standardized, controllable biological systems for manufacturing natural products, including small peptides. nih.gov

Harnessing microbial cells or cell-free systems as "workhorses" can overcome the limitations of chemical synthesis and the low yields from natural sources. nih.govwiley.com

Recombinant Expression: This is a widely used method where a DNA sequence encoding the desired peptide is introduced into a host organism, such as bacteria (E. coli) or yeast (Pichia pastoris). acs.orgnih.gov The host's cellular machinery then produces the peptide. This approach is cost-effective and scalable, making it suitable for producing larger quantities of peptides. acs.org To enhance stability and secretion, peptides can be produced as part of a larger fusion protein. acs.org

Cell-Free Synthesis: These systems utilize cellular extracts containing the necessary machinery for transcription and translation, allowing for rapid protein and peptide production without living cells. nih.govfrontiersin.org This approach avoids issues of cellular toxicity that can hamper microbial production and accelerates design-build-test-learn cycles in research. frontiersin.org

The choice of production method depends on the specific peptide and the intended scale. For a short peptide like this compound, both chemical and biological methods are viable. Synthetic biology offers the advantage of creating engineered pathways to produce novel analogs with non-standard amino acids, further expanding the chemical space for discovery. nih.gov

Table 3: Overview of Peptide Production Methods

Method Principle Advantages Disadvantages
Chemical Synthesis (e.g., SPPS) Stepwise addition of amino acids to a growing chain on a solid support. nih.gov High purity, can easily incorporate non-natural amino acids. nih.gov Expensive for long peptides, use of harsh chemicals, difficult to scale up. nih.govacs.org
Recombinant Expression Host organisms (e.g., bacteria, yeast) are genetically engineered to produce the peptide. nih.gov Cost-effective, highly scalable, mature technology. acs.org Potential for peptide toxicity to the host, complex purification from cellular components. frontiersin.org

| Cell-Free Synthesis | In vitro production using cellular extracts without intact, living cells. frontiersin.org | Fast, high throughput, avoids cell toxicity issues, simpler purification. frontiersin.org | Higher initial cost of reagents, historically lower yields than in vivo systems. |

Exploration of Novel Biological Roles and Mechanistic Discoveries

Tripeptides are a diverse class of molecules with a wide range of biological activities, acting as hormones, neurotransmitters, and signaling molecules. vulcanchem.combachem.com Even though the specific function of this compound is not well-defined, its constituent amino acids provide clues to its potential roles. Peptides rich in cationic (lysine) and aromatic (tyrosine) residues are known to have antimicrobial properties by interacting with negatively charged bacterial membranes. nih.gov Tyrosine is a precursor to key neurotransmitters, and its presence in a peptide suggests potential roles in neurological processes. vulcanchem.com

Modern research strategies are moving beyond testing peptides for a single hypothesized function. A powerful emerging approach is to use peptide libraries as probes to discover new protein-protein interactions (PPIs). nih.gov Recent studies have shown that tripeptides can be the minimum structural units that modulate complex PPIs. nih.gov In one such study, a library of tripeptides was screened for binding to a target protein, and the "hit" tripeptides were then used as in silico probes to search the entire human proteome for proteins containing these motifs. nih.gov This innovative approach successfully identified novel, biologically significant protein interactors involved in pathways like DNA repair. nih.gov

Applying a similar strategy to this compound could uncover its potential binding partners and, by extension, its biological function. For example, screening this tripeptide and its variants against a panel of kinases, proteases, or receptors could reveal specific interactions that implicate it in cellular signaling, metabolism, or immune function. The exploration of its biological activity could reveal it to be an antioxidant, an enzyme inhibitor, or a signaling molecule. smolecule.commdpi.com

| L-Lysine | Cationic residue important for protein synthesis, immune function, and interaction with negatively charged molecules like DNA or bacterial membranes. vulcanchem.comnih.gov | May mediate interactions with cell membranes (potential antimicrobial activity) or other proteins. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.